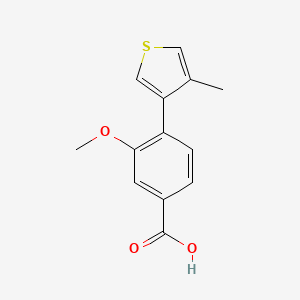
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid
Descripción general
Descripción
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the 3-position and a 4-methyl-3-thienyl group at the 4-position of the benzoic acid core
Métodos De Preparación
The synthesis of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of magnesium and diethyl ether, followed by treatment with carbon dioxide .
Análisis De Reacciones Químicas
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and thienyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and thienyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Comparación Con Compuestos Similares
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid can be compared with other similar compounds such as:
3-Methoxy-4-methylbenzoic acid: Lacks the thienyl group, making it less complex and potentially less reactive.
4-Methyl-m-anisic acid: Similar structure but different functional groups, leading to different chemical properties and applications.
3-Hydroxy-4-methylbenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions .
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propiedades
Número CAS |
1140461-96-6 |
|---|---|
Fórmula molecular |
C13H12O3S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
3-methoxy-4-(4-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C13H12O3S/c1-8-6-17-7-11(8)10-4-3-9(13(14)15)5-12(10)16-2/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
SXNAHQSDVHVART-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC=C1C2=C(C=C(C=C2)C(=O)O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8613331.png)
![(1R)-Bicyclo[2.2.1]heptan-2-one](/img/structure/B8613339.png)
![2-{4-[(Oxiran-2-yl)methoxy]phenyl}-5-(trifluoromethyl)-1H-imidazole](/img/structure/B8613357.png)
silane](/img/structure/B8613362.png)


![6-(Thiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8613379.png)

![7-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)thieno[3,2-b]pyridine](/img/structure/B8613394.png)



